molecular formula C13H10ClFN2O2 B12242901 N-(2-chloro-4-fluorophenyl)-2-methoxypyridine-3-carboxamide

N-(2-chloro-4-fluorophenyl)-2-methoxypyridine-3-carboxamide

Cat. No.: B12242901
M. Wt: 280.68 g/mol
InChI Key: HZKMDPRHHAUOBX-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorophenyl)-2-methoxypyridine-3-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, a methoxy group on the pyridine ring, and a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-fluorophenyl)-2-methoxypyridine-3-carboxamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of 2-chloro-4-fluoroaniline, which is then reacted with 2-methoxypyridine-3-carboxylic acid.

    Coupling Reaction: The intermediate is subjected to a coupling reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-fluorophenyl)-2-methoxypyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and carboxamide groups.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of oxidized products such as aldehydes or carboxylic acids.

    Reduction: Formation of reduced products such as alcohols or amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-(2-chloro-4-fluorophenyl)-2-methoxypyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, including inflammatory conditions and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-fluorophenyl)-2-methoxypyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to a reduction in the production of certain signaling molecules or the modulation of specific cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-4-fluorophenyl)sulfamoylcyclohex-1-ene-1-carboxylate: Known for its anti-inflammatory properties.

    4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine: Exhibits antimicrobial activity.

    2-chloro-4-fluorophenylboronic acid: Used in organic synthesis as a boronic acid derivative.

Uniqueness

N-(2-chloro-4-fluorophenyl)-2-methoxypyridine-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxy and carboxamide groups provide additional sites for chemical modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H10ClFN2O2

Molecular Weight

280.68 g/mol

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-methoxypyridine-3-carboxamide

InChI

InChI=1S/C13H10ClFN2O2/c1-19-13-9(3-2-6-16-13)12(18)17-11-5-4-8(15)7-10(11)14/h2-7H,1H3,(H,17,18)

InChI Key

HZKMDPRHHAUOBX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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